molecular formula C29H44N3O3P B12920355 Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate

Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate

Cat. No.: B12920355
M. Wt: 513.7 g/mol
InChI Key: NRRLUMCGTMSXAE-XFTQWKANSA-N
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Description

Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is a complex organic compound that features a quinoline moiety, a quinuclidine structure, and a phosphoramidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and quinuclidine intermediates, followed by their coupling through a phosphoramidate linkage. Common reagents used in these reactions include phosphorus oxychloride, amines, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and quinuclidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine-functionalized products.

Scientific Research Applications

Chemistry

In chemistry, Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its quinoline and quinuclidine components, which are known to interact with various biological targets.

Medicine

Medically, this compound has potential applications in drug development. Its structure suggests it could be a candidate for designing inhibitors or modulators of specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA or bind to enzyme active sites, while the quinuclidine structure can enhance binding affinity and specificity. The phosphoramidate group may participate in phosphorylation reactions, altering the activity of target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Quinuclidine derivatives: Compounds such as quinuclidine itself and its derivatives, which are used in medicinal chemistry for their biological activity.

    Phosphoramidates: Compounds like tenofovir alafenamide, used as antiviral agents.

Uniqueness

Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is unique due to its combination of quinoline, quinuclidine, and phosphoramidate groups. This combination provides a versatile scaffold for developing new compounds with diverse biological and chemical properties.

Properties

Molecular Formula

C29H44N3O3P

Molecular Weight

513.7 g/mol

IUPAC Name

(1S)-N-di(pentan-3-yloxy)phosphoryl-1-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1-quinolin-4-ylmethanamine

InChI

InChI=1S/C29H44N3O3P/c1-6-21-20-32-18-16-22(21)19-28(32)29(26-15-17-30-27-14-12-11-13-25(26)27)31-36(33,34-23(7-2)8-3)35-24(9-4)10-5/h6,11-15,17,21-24,28-29H,1,7-10,16,18-20H2,2-5H3,(H,31,33)/t21?,22?,28?,29-/m0/s1

InChI Key

NRRLUMCGTMSXAE-XFTQWKANSA-N

Isomeric SMILES

CCC(CC)OP(=O)(N[C@H](C1CC2CCN1CC2C=C)C3=CC=NC4=CC=CC=C34)OC(CC)CC

Canonical SMILES

CCC(CC)OP(=O)(NC(C1CC2CCN1CC2C=C)C3=CC=NC4=CC=CC=C34)OC(CC)CC

Origin of Product

United States

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